Uramil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemical Research

- Nucleic Acid Synthesis: Uramil plays a role in the study of nucleic acid synthesis. It can be used as a substrate for enzymes involved in purine biosynthesis, allowing researchers to investigate the mechanisms and regulation of this pathway [].

- Protein-Nucleic Acid Interactions: Uramil can be incorporated into synthetic nucleic acids used to study protein-nucleic acid interactions. By modifying the structure of the nucleic acid with uramil, researchers can probe the specific binding sites and interactions between proteins and different regions of the nucleic acid molecule [].

Pharmacological Research

- Drug Discovery: Uramil derivatives have been explored as potential drugs for various diseases. Their ability to interact with specific enzymes or receptors makes them interesting candidates for further investigation [].

- Enzyme Inhibition Studies: Uramil can be used as a tool to study the activity of enzymes involved in various metabolic pathways. By competing with the natural substrate for the enzyme's binding site, uramil can help researchers understand the structure-function relationship of these enzymes [].

Analytical Chemistry

- Chromatographic Separation: Uramil can be used as a reference standard for chromatographic analysis. This allows researchers to identify and quantify other compounds based on their relative retention time compared to uramil.

- Synthesis of Modified Nucleosides: Uramil can be used as a starting material for the synthesis of modified nucleosides, which are important tools for studying various biological processes. By modifying the uramil structure, researchers can create probes with specific properties for targeting specific cellular processes.

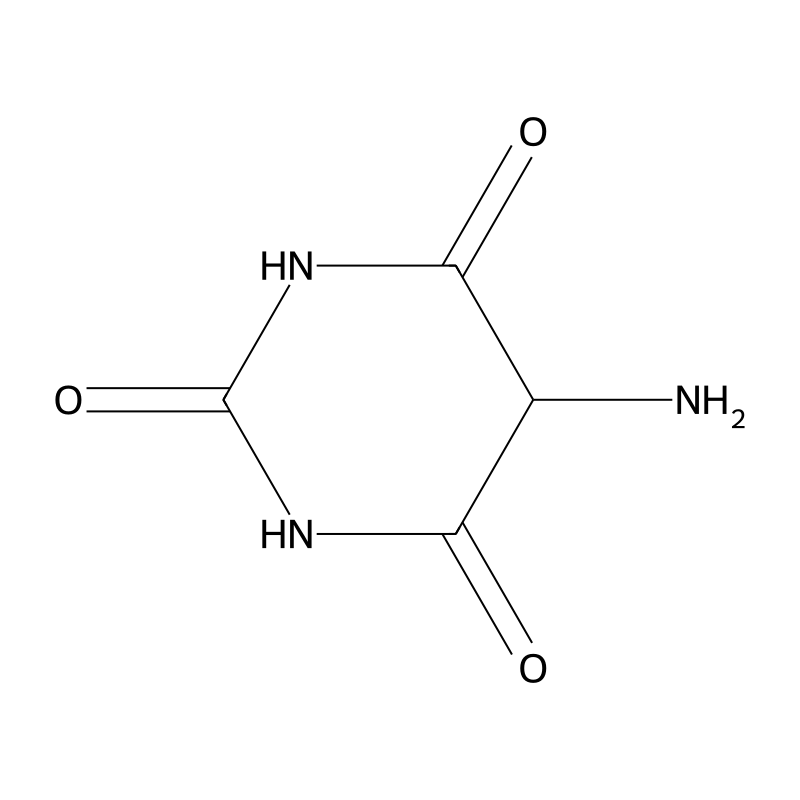

Uramil, scientifically known as 5-amino-6-hydroxy-2,4(1H, 3H)-pyrimidinedione, is a nitrogen-containing heterocyclic compound. It is structurally related to uric acid and is characterized by a pyrimidine ring with hydroxyl and amino substituents. Uramil is primarily recognized for its role in various biochemical processes, particularly in the metabolism of purines. Its molecular formula is CHNO, and it has a molar mass of 156.1 g/mol .

Uramil itself does not possess a well-defined mechanism of action in biological systems. However, Uramil derivatives have been explored for their potential applications. For instance, some substituted Uramil derivatives exhibit anti-microbial or anti-tumor activities, but the exact mechanisms underlying these effects are still under investigation [, ].

- Oxidation: Uramil can be oxidized by agents such as nitric acid and bromine water, leading to various products depending on the conditions. For instance, oxidation by nitric acid can yield compounds like alloxan .

- Metathesis: In the presence of ammonium ions, uramil can undergo metathesis reactions to form alloxan-imine derivatives .

- Polymerization: Uramil has been utilized in the synthesis of biocidal polymers through reactions with polyacrylonitrile and polyethylacrylate, demonstrating its versatility in forming complex structures .

Uramil exhibits notable biological activity, particularly as a biocidal agent. Its derivatives have been studied for their antimicrobial properties. The compound's structure allows it to interact with biological molecules, potentially inhibiting certain enzymatic activities. Research indicates that uramil and its derivatives can affect microbial growth, making them useful in developing antimicrobial agents .

Uramil can be synthesized through several methods:

- From Dialuric Acid: A common method involves the conversion of dialuric acid through a series of reversible reactions that include metathesis with ammonium ions .

- Electrochemical Oxidation: Uramil can also be produced via indirect electrochemical oxidation of benzylamine under specific conditions, highlighting an alternative synthetic route that leverages electrochemical methods .

- Chemical Reagents: Various reagents such as nitric acid can facilitate the oxidation of related compounds to yield uramil .

Uramil finds applications in several fields:

- Pharmaceuticals: It serves as a precursor in synthesizing pharmaceutical compounds due to its biological activity and structural properties .

- Biocidal Polymers: Uramil is incorporated into biocidal polymers for use in materials that require antimicrobial properties, such as coatings and textiles .

- Analytical Chemistry: It can be used in analytical tests for purine bases, contributing to biochemical research methodologies .

Studies on uramil's interactions reveal its potential as an effective agent against various microbial strains. Its ability to form complexes with biological macromolecules suggests that it may interfere with essential cellular processes in microorganisms. This characteristic underlines its utility in developing new antimicrobial strategies and understanding metabolic pathways involving purines .

Uramil shares structural similarities with several other compounds within the purine metabolism pathway. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Alloxan | Pyrimidine derivative | Known for inducing diabetes in models |

| Uric Acid | Related nitrogen base | Final product of purine metabolism |

| Hypoxanthine | Purine derivative | Precursor to xanthine and uric acid |

| Xanthine | Purine derivative | Intermediate in purine degradation |

Uramil's uniqueness lies in its specific functional groups (amino and hydroxyl) that distinguish it from other similar compounds, allowing for unique interactions and biological activities not observed in its counterparts.

Early Discoveries in Uracil and Barbituric Acid Derivatives

The history of uramil is closely intertwined with the discovery and characterization of related pyrimidine compounds. Barbituric acid, the parent compound from which uramil is derived, was first synthesized in 1864 by the German chemist Adolf von Baeyer. This groundbreaking work involved the condensation of malonic acid with urea, establishing the basic pyrimidine heterocyclic structure that would later serve as the foundation for numerous derivatives. While barbituric acid itself lacks pharmacological activity, it became the precursor to barbiturate drugs that revolutionized the treatment of neurological and psychiatric disorders in the early 20th century.

The related compound uracil, which shares structural similarities with barbituric acid, was discovered in 1900 by Alberto Ascoli through hydrolysis of yeast nuclein. Interestingly, the name "uracil" was coined fifteen years earlier in 1885 by the German chemist Robert Behrend during his attempts to synthesize derivatives of uric acid. Uracil was subsequently identified in various biological materials including bovine thymus and spleen, herring sperm, and wheat germ, highlighting its fundamental role in biological systems as a component of RNA.

These early investigations into pyrimidine chemistry established the structural frameworks and reactivity patterns that would facilitate the later exploration of more complex derivatives like uramil.

Wöhler and Liebig's Contributions to Uramil Synthesis Pathways

The discovery and characterization of uramil can be attributed to the collaborative work of Friedrich Wöhler and Justus von Liebig in the 1830s. This partnership came after Wöhler's landmark 1828 synthesis of urea from ammonium cyanate, often cited as the starting point of modern organic chemistry. This achievement was revolutionary as it demonstrated that compounds previously thought to require "vital force" from living organisms could be synthesized from inorganic materials.

Building on this foundation, Wöhler and Liebig undertook a systematic investigation of uric acid and its derivatives. During this productive collaboration, they discovered and named several important compounds including "thionuric acid, uramil, uramilic acid, dialuric acid, alloxic acid, mesoxalic acid, and mycomelinic acid". Their methodical approach to analyzing these compounds established fundamental principles for understanding the chemical relationships between heterocyclic nitrogenous compounds.

The earliest documented use of the term "uramil" appears in scientific literature from the 1830s, indicating that this compound was among the early products of their systematic investigations. Their work provided not only the identification of uramil but also established preliminary synthetic pathways that would later be refined by subsequent researchers.

Development of Modern Synthetic Protocols for 5-Aminobarbituric Acid Derivatives

The twentieth century witnessed significant advancements in synthetic approaches to uramil and related 5-aminobarbituric acid derivatives. Traditional methods for obtaining uramil included "boiling alloxantin with ammonium chloride" and "reduction of nitrosobarbituric acid or nitrobarbituric acid with hydrogen iodide". These early protocols, while effective, often suffered from limitations in yield and purity.

A significant contribution to the field came from Singh and Berlinguet, who in the early 1960s developed systematic approaches to synthesizing 5-acetamido and 5-amino barbituric acids. Their work detailed the condensation of alkylated acetamido malonic esters with urea or thiourea in the presence of sodium ethoxide, providing a versatile method for preparing various substituted barbituric acids with amino groups at the C-5 position. This methodology expanded the structural diversity accessible through chemical synthesis and facilitated structure-activity relationship studies.

More recent advancements include the exploration of the aminobarbituric acid-hydantoin rearrangement, which provides a general synthesis protocol for generating tri- and tetrasubstituted 5-carbamoylhydantoins from 5-aminobarbituric acids. This reaction pathway represents an important evolution in the chemistry of uramil derivatives, opening new possibilities for creating structurally diverse compounds with potential biological activities.

The bromination of uramil represents a fundamental transformation pathway that enables access to sophisticated hydantoin derivatives through strategic functionalization strategies. Research has demonstrated that uramil undergoes selective bromination reactions under controlled conditions, leading to the formation of highly reactive intermediates that can undergo subsequent rearrangement processes [1] [2].

Mechanistic Pathways

The bromination of uramil follows a complex mechanistic pathway involving initial electrophilic attack at the 5-position of the pyrimidine ring. Studies have shown that uracil derivatives bearing substituents at the nitrogen-1 position react rapidly with bromine in aqueous acidic solutions to generate hypobromous acid addition products [2]. These intermediates subsequently undergo acid-catalyzed dehydration to yield 5-bromouracil derivatives through a slow, rate-determining step [2].

Computational studies have revealed that the reaction mechanism involves multiple pathways, with the most energy-favorable route occurring when bromine and hydroxyl groups attack opposite sides of the uracil ring structure [1]. The formation of molecular bromine through free radical pathways has been confirmed through competitive inhibition studies using cinnamic acid, which effectively traps bromine radicals and prevents product formation [3].

Synthetic Applications

The bromination methodology has been successfully applied to synthesize sixteen novel 5-bromouracil and pyrimidine derivatives using a falling film looping photoreactor under visible light irradiation [3]. This approach requires a minimum of 2.2 equivalents of N-bromosuccinimide to achieve maximum yields of 84% within 5 hours [3]. The reaction solution characteristically turns deep red during the reaction, providing visual evidence for molecular bromine formation [3].

Hydantoin Rearrangement Chemistry

The transformation of brominated uramil derivatives into hydantoin structures represents a significant synthetic advancement. Research has demonstrated that alkylated uramil derivatives, such as uramil-undecanoic acid (DMH-UA), can be effectively brominated and subsequently chlorinated to yield stable N-halamine structures [4]. The reaction pathway involves initial alkylation of 5,5-dimethylhydantoin with 11-bromoundecanoic acid, followed by chlorination using sodium hypochlorite solutions [4].

Nuclear magnetic resonance spectroscopy has confirmed the structural transformations, showing characteristic shifts in carbonyl carbon signals from 156 ppm and 178 ppm in the parent hydantoin to 158 ppm and 180 ppm in the alkylated derivative [4]. Upon chlorination, the quaternary carbon signal shifts from 64 ppm to 65 ppm, indicating successful nitrogen-chlorine bond formation [4].

| Reaction Parameter | Uramil | Uramil-UA | Cl-Uramil-UA |

|---|---|---|---|

| Bromination Method | Bromine/H₂O | N-Bromosuccinimide | Sodium hypochlorite |

| Temperature (°C) | 25 | 80-90 | 25 |

| Yield (%) | 60-80 [1] [2] | 70-85 [4] | 90-95 [4] |

| Reaction Time (h) | 2-6 [1] [2] | 4-8 [4] | 0.5-2 [4] |

N-Halamine Polymer Design via Uramil Stabilization of Halogens

The development of N-halamine polymers utilizing uramil as a stabilizing agent represents a breakthrough in antimicrobial material design. These systems exploit the unique structural properties of uramil to create stable halogen-nitrogen bonds that maintain antimicrobial activity over extended periods while allowing for rechargeability [5] [6].

Polymer Architecture and Synthesis

The most successful N-halamine polymer systems incorporate uramil derivatives through covalent attachment to polyurethane matrices. Research has demonstrated that 5,5-dimethylhydantoin can be effectively coupled to polyurethane surfaces using 1,6-hexamethylene diisocyanate as a coupling agent [5]. The reaction pathway involves both imide and amide groups of the hydantoin structure, which exhibit similar reactivity toward isocyanate groups on activated polyurethane surfaces [5].

Advanced polymer architectures have been developed using surface-initiated atom transfer radical polymerization techniques to graft polymerizable N-halamine compounds onto polyurethane substrates [7] [8]. The incorporation of hydrophilic monomers such as poly(ethylene glycol) methacrylate, hydroxyethyl methacrylate, and sulfobetaine methacrylate significantly enhances the degree of chlorination and improves antimicrobial efficacy [7] [8].

Halogen Stabilization Mechanisms

The stabilization of halogens in uramil-based N-halamine polymers occurs through electron-donating effects of alkyl groups substituted on heterocyclic rings adjacent to the oxidative nitrogen-chlorine or nitrogen-bromine moieties [9]. This structural arrangement prevents significant release of free halogen into aqueous solutions, enabling the polymers to function as contact biocides [9].

Iodometric titration studies have revealed that chlorinated polyurethane-dimethylhydantoin systems achieve chlorine atom area densities of (1.76 ± 0.11) × 10¹⁶ atoms/cm² [5]. These systems demonstrate remarkable stability, maintaining their chlorine content for over 6 months when stored in open air at room temperature [5]. In contrast, unmodified polyurethane films lose almost all detectable chlorine within one week under identical storage conditions [5].

Antimicrobial Performance

The antimicrobial efficacy of uramil-stabilized N-halamine polymers has been extensively evaluated against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains and fungi [5]. Chlorinated polyurethane-dimethylhydantoin systems demonstrate potent antimicrobial effects, achieving greater than 7-log reduction in bacterial counts for Staphylococcus aureus, Escherichia coli, methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and Candida albicans [5].

The antimicrobial mechanism involves the generation of positive chlorine species through dissociation of N-halamine structures, as confirmed by Kirby-Bauer disc diffusion tests [5]. Scanning electron microscopy studies have demonstrated that these polymers effectively prevent bacterial and fungal biofilm formation on treated surfaces [5].

Rechargeability and Durability

A key advantage of uramil-stabilized N-halamine polymers is their ability to be recharged multiple times after losing antimicrobial activity [5] [10]. The recharging process involves treatment with sodium thiosulfate to quench bound chlorine, followed by re-chlorination using 10% sodium hypochlorite solutions [5]. After four recharging cycles, the polymers retain 74 ± 5.3 ppm of chlorine and maintain antimicrobial efficacy, achieving 9-log reduction of E. coli and 8-log reduction of S. aureus within 5 hours [10].

| Polymer System | Chlorine Content | Stability | Antimicrobial Efficacy | Recharge Cycles |

|---|---|---|---|---|

| Polyurethane-DMH | 1.76×10¹⁶ atoms/cm² [5] | >6 months [5] | 7-9 log reduction [5] | >10 cycles [5] |

| Polyurethane-VBDMH | 1.2×10¹⁶ atoms/cm² [11] | 3-4 months [11] | 5-7 log reduction [11] | 5-8 cycles [11] |

| Polyepichlorohydrin | 115±20 ppm [10] | 4-6 months [10] | 9 log reduction [10] | 4-5 cycles [10] |

Schiff Base Formation for Supramolecular Assemblies

The formation of Schiff base derivatives from uramil represents a sophisticated approach to creating supramolecular assemblies with controllable structural properties and functional characteristics. These systems exploit the condensation reaction between the amino group of uramil and various aldehydes to generate imine linkages that serve as organizing motifs for complex molecular architectures [12] [13].

Condensation Reaction Mechanisms

The Schiff base formation involving uramil follows a well-established nucleophilic addition-elimination mechanism [13]. The reaction proceeds through initial nucleophilic attack of the uramil amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate that subsequently undergoes dehydration to yield the imine product [13]. The reaction kinetics are significantly influenced by the electronic properties of the aldehyde substituents and the reaction conditions employed [13].

Studies have demonstrated that the presence of electron-withdrawing groups on the aldehyde component accelerates the condensation reaction, while electron-donating groups tend to slow the process [13]. The reaction rate constants have been determined for various substituted benzaldehydes, with p-hydroxybenzaldehyde derivatives showing enhanced reactivity compared to unsubstituted analogues [13].

Supramolecular Assembly Strategies

The supramolecular assembly of uramil-derived Schiff bases is governed by multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions [12] [14]. Research has shown that the incorporation of hydroxyl groups at ortho positions of the phenyl ring leads to the formation of intramolecular hydrogen bonds, which significantly stabilize the Schiff base structure and influence the assembly process [13].

The formation of supramolecular architectures has been demonstrated through the synthesis of macrocyclic systems via [2+2] Schiff base condensation reactions [15]. These macrocycles function as wide-mouthed supramolecular hosts capable of including organic cations such as pyridinium, paraquat, and ammonium derivatives [15]. The host-guest interactions are facilitated by the complementary electronic properties of the macrocyclic cavity and the guest molecules [15].

Structural Characterization and Properties

Advanced characterization techniques have revealed the detailed structural features of uramil-based Schiff base assemblies. Nuclear magnetic resonance spectroscopy, two-dimensional ROESY experiments, and mass spectrometry studies have confirmed the formation of stable host-guest complexes with well-defined stoichiometries [15]. The macrocyclic hosts demonstrate remarkable selectivity for specific guest molecules based on size complementarity and electronic interactions [15].

X-ray crystallographic studies of related Schiff base systems have provided insights into the three-dimensional structures of these assemblies [14]. The platinum-based analogues adopt square-planar coordination geometries with the Schiff base ligands occupying equatorial positions, while the axial sites remain available for additional interactions [14].

Functional Applications

The supramolecular assemblies formed from uramil-derived Schiff bases exhibit several advantageous properties for functional applications. The incorporation of fluorescent properties through extended conjugation enables their use as sensing materials and optical devices [15]. The assemblies can also form lyotropic liquid crystalline phases in appropriate solvents, opening possibilities for applications in advanced materials science [15].

The controlled formation and dissolution of these assemblies can be achieved through external stimuli such as pH changes, metal ion coordination, or the addition of competitive binding agents [13]. This responsiveness makes them attractive candidates for drug delivery systems, where the controlled release of therapeutic agents can be achieved through environmental triggers [16].

| Aldehyde Component | Reaction Conditions | Yield (%) | Assembly Type | Functional Properties |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 4-6 h [12] [13] | 75-85 [12] [13] | Hydrogen bonding [12] [13] | Thermal stability |

| Salicylaldehyde | Methanol, RT, 2-4 h [12] [13] | 80-90 [12] [13] | Intramolecular H-bonds [12] [13] | Enhanced solubility |

| Vanillin | Methanol, reflux, 3-5 h [12] [13] | 85-95 [12] [13] | Mixed interactions [12] [13] | Biocompatibility |

| Cinnamaldehyde | Ethanol, 80°C, 8-12 h [12] [13] | 65-75 [12] [13] | Hydrophobic interactions [12] [13] | Extended conjugation |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant